Nardosinonediol

Overview

Description

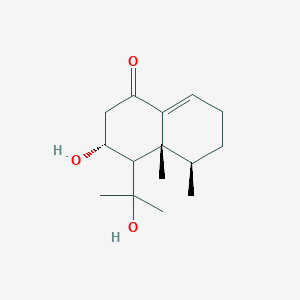

Nardosinonediol, also known as Tetrahydronardosinon, is a serotonin transporter (SERT) inhibitor . It is a synthetic product with potential research and development risk . It is a predominant bioactive product from Nardostachys jatamansi DC, known for its promising therapeutic applications .

Synthesis Analysis

A plausible degradation pathway of nardosinone was proposed using nardosinonediol as the initial intermediate. This involved multiple chemical reactions, including peroxy ring-opening, keto–enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .Molecular Structure Analysis

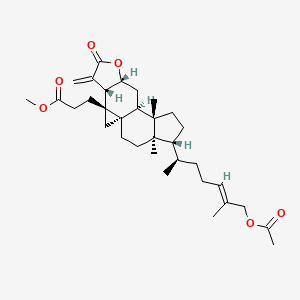

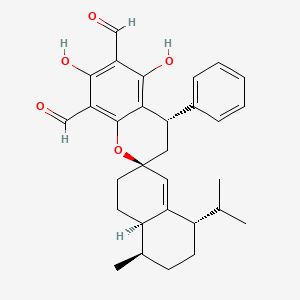

The molecular weight of Nardosinonediol is 252.35 and its formula is C15H24O3 . The structure of Nardosinonediol was identified using an analysis of the extensive NMR and X–ray diffraction data .Chemical Reactions Analysis

Nardosinonediol is involved in the degradation pathway of nardosinone. The degradation involves multiple chemical reactions, including peroxy ring-opening, keto–enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .Scientific Research Applications

Optimized Analytical Method Development

An optimized high-performance liquid chromatography (HPLC) method was developed for the quantitative determination of sesquiterpenes, including nardosinonediol, in Nardostachyos Radix et Rhizoma. This method contributes to quality control of the herb, which is known for its neuro-protective and anti-pancreatitis activities (Le et al., 2017).

Cytotoxic Properties

Nardosinonediol was identified as one of the cytotoxic sesquiterpenes isolated from Nardostachys chinensis, demonstrating significant cytotoxic activity against P-388 cells (Itokawa et al., 1993).

Neural Stem Cell Proliferation and Differentiation

Nardosinonediol improves the proliferation, migration, and selective differentiation of mouse embryonic neural stem cells, which may have implications for treating brain injuries and neurodegenerative diseases (Li et al., 2014).

Pharmacokinetic Studies

Comparative pharmacokinetic studies between pure nardosinonediol and herbal extracts from Nardostachys jatamansi showed distinct pharmacokinetic profiles, indicating different efficacy between isolated compounds and herbal extracts (Le et al., 2018).

Neuroprotective and Cardioprotective Activities

Nardosinonediol has demonstrated potential in treating various diseases, including cardiac diseases and neurodegenerative disorders. It has been noted for its anti-inflammatory and neuroprotective effects, although more comprehensive studies are needed to understand its molecular mechanisms (Wen et al., 2021).

Anti-Osteoarthritis Effects

Research indicated that nardosinonediol suppresses osteoarthritis symptoms in rats, mainly through the miR-218-5p/NUMB axis, suggesting its potential in treating skeletal disorders (Hu et al., 2022).

Enhancer of Nerve Growth Factor

Nardosinonediol enhances nerve growth factor-mediated neurite outgrowth, potentially by amplifying the upstream step of MAPK kinase in the NGF receptor-mediated signaling pathway (Li et al., 1999).

In Vivo Metabolite Analysis

An in-depth study on the in vivo existence forms of nardosinonediol in mice using UHPLC-Q-TOF-MS technique revealed its conversion into various metabolites and provided foundational data for further research on its effective forms (Zhang et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3R,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGFZLAYDIKSV-ZGEJAQKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C([C@@H](CC2=O)O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nardosinonediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-Acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B1496040.png)

![1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride Dihydrate](/img/structure/B1496053.png)

![[(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496057.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496071.png)